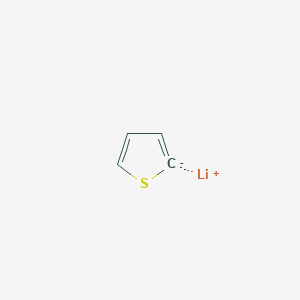
2-Thienyllithium
Übersicht
Beschreibung
Synthesis Analysis
2-Thienyllithium is synthesized through various methods, including the reaction with elemental Te to produce ThTeLi, which further reacts with different organic chlorides to yield targeted 2-thienyllithium compounds. This process highlights the versatility and reactivity of thienyllithium reagents in forming complex structures (Bali et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-thienyllithium derivatives has been a subject of extensive study, revealing interesting chelation properties and dimerization tendencies. Investigations using various spectroscopic techniques have shown that these compounds can exist in different aggregated forms in solution, influenced by the presence of amine and ether groups, solvent types, and temperature (Jantzi et al., 2005).
Chemical Reactions and Properties
2-Thienyllithium participates in a variety of chemical reactions, including carbon-carbon bond formation and complexation reactions with metals. These reactions demonstrate the reagent's utility in synthesizing diverse organic and organometallic compounds. For instance, 2-thienyllithium reacts with diiron µ-carbyne complexes to facilitate C–C bond formation, showcasing its potential in constructing complex molecular architectures (Albano et al., 1997).
Physical Properties Analysis
The physical properties of 2-thienyllithium, such as solubility, aggregation state, and reactivity, are closely tied to its molecular structure and the solvent environment. Studies have shown that 2-thienyllithium aggregates can vary in size and shape depending on the coordinating solvent, which significantly affects their reactivity and physical properties (Granitzka et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-thienyllithium are marked by its reactivity towards a range of electrophiles, nucleophiles, and metal salts. Its reactions are crucial for synthesizing various functionalized thiophenes and other sulfur-containing heterocycles, underscoring its importance in the field of synthetic organic chemistry. The compound's ability to form complexes with metals further highlights its utility in the synthesis of organometallic compounds (Bali et al., 2006).
Wissenschaftliche Forschungsanwendungen
Solution Structure and Chelation Properties : 2-Thienyllithium reagents exhibit specific solution and chelation properties when combined with potential amine and ether chelating groups. This has been investigated using NMR spectroscopy and the effects of solvent additives (Jantzi et al., 2005).
Aggregation in Solution and Solid State : Research has been conducted on the aggregation behavior of various 2-Thienyllithium derivatives, both in solid state and in solution, using X-ray diffraction and 2D NMR experiments (Granitzka et al., 2012).
Carbon-Carbon Bond Formation : 2-Thienyllithium is involved in C-C bond formation during reactions with diiron µ-carbyne complexes, showing potential in the field of organometallic chemistry (Albano et al., 1997).
Synthesis and Complexation Reactions : The reactivity of 2-Thienyllithium with elemental Te leading to the synthesis of tellurated heterocycles and its complexation reactions with various metals such as Pd(II), Pt(II), and Ru(II) has been explored (Bali et al., 2006).
Reactions with Hexafluorobenzene : The reaction of trichloro-2-thienyllithium with hexafluorobenzene in THF to produce difluorobenzene derivatives demonstrates its potential in synthesizing complex organic compounds (Smith et al., 1973).
Substitution Reactions with Alkyl Halides : Studies on the reaction of tri-2-thienylmethyllithium with primary alkyl halides show selective substitution on the carbanion center, highlighting its use in organic synthesis (Nakayama et al., 1992).
Ligand Coupling Reactions : The reaction of 2-thienyllithium with 2-pyridyl 2-thienyl sulfoxide and thionyl chloride shows occurrence of ligand coupling, which is significant for understanding reaction mechanisms in organometallic chemistry (Ōae et al., 1993).
Synthesis of Dendritic Cores : 2-Thienyllithium has been used in the synthesis of tetrathienyl derivatives for dendrimer synthesis, indicating its role in the development of advanced materials (Jimenez & Sutherland, 2008).
Trapping of Transient Thienyllithiums : The selective trapping of transient thienyllithiums in a flow microreactor shows its potential in fine-tuning organic reactions (Okano et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;2H-thiophen-2-ide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3S.Li/c1-2-4-5-3-1;/h1-3H;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNHOZPMHMQQMNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CS[C-]=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3LiS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60950532 | |
| Record name | Lithium thiophen-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thienyllithium | |
CAS RN |
2786-07-4 | |
| Record name | 2-Thienyllithium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002786074 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lithium thiophen-2-ide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60950532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thienyllithium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-thienyllithium?
A1: While a specific molecular weight isn't provided in the research, the molecular formula of 2-thienyllithium is C4H3LiS.
Q2: How is 2-thienyllithium characterized spectroscopically?
A2: 2-Thienyllithium and its derivatives are commonly characterized using various NMR techniques, including 6Li, 7Li, 13C, and 31P NMR spectroscopy [, , ]. These techniques provide valuable insights into the compound's structure, aggregation state, and interactions with other molecules in solution.
Q3: What is the primary mode of action of 2-thienyllithium in organic synthesis?
A3: 2-Thienyllithium acts as a nucleophile, readily attacking electrophilic centers in various organic molecules. This property makes it valuable for forming carbon-carbon bonds, a fundamental process in organic synthesis [, , , , , , , , , , , ].
Q4: Can you give examples of reactions where 2-thienyllithium is employed for carbon-carbon bond formation?
A4: 2-Thienyllithium reacts with various electrophiles, including:
- Carbonyl compounds: It adds to aldehydes [] and ketones [], yielding secondary and tertiary alcohols, respectively.
- Carboxylic acid derivatives: It reacts with acid chlorides to form ketones [].
- Halogenated compounds: It undergoes halogen-metal exchange with compounds like tetrachlorothiophene, forming trichloro-2-thienyllithium, a precursor for other thiophene derivatives [].
Q5: How does the aggregation state of 2-thienyllithium affect its reactivity?
A5: 2-Thienyllithium exists in various aggregated forms, such as dimers and tetramers, influenced by factors like solvent and temperature [, , ]. The aggregation state significantly impacts its reactivity, with less aggregated forms generally exhibiting higher reactivity.
Q6: How can the aggregation state of 2-thienyllithium be controlled?
A6: Adding donor bases like tetrahydrofuran (THF), 1,2-dimethoxyethane (DME), N,N,N',N'-tetramethylethylene-1,2-diamine (TMEDA), or N,N,N',N\",N\"-pentamethyldiethylenetriamine (PMDETA) can reduce the aggregation of 2-thienyllithium []. These donor bases coordinate to the lithium atom, breaking up the aggregates and increasing the reagent's reactivity.
Q7: What is a notable application of 2-thienyllithium in materials science?
A7: 2-Thienyllithium serves as a key building block for synthesizing polythiophenes [], a class of conducting polymers with diverse applications in organic electronics and optoelectronics.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



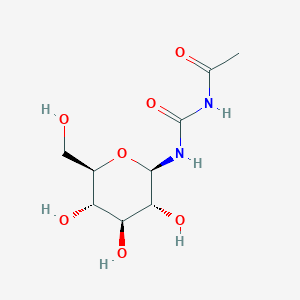

![tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-hydroxy-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-5-hydroxynaphthalene-1,3-disulfonate](/img/structure/B1197985.png)
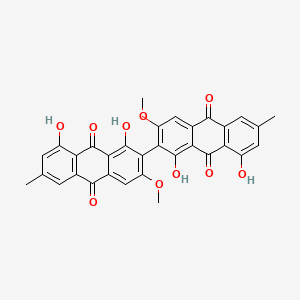



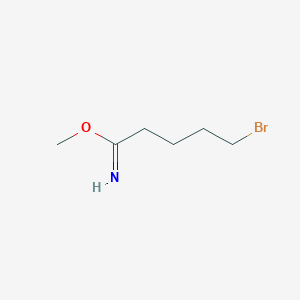


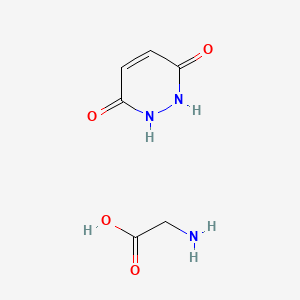
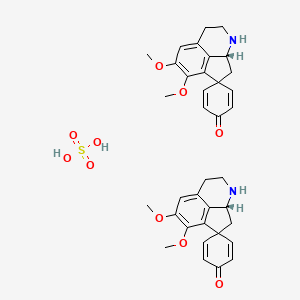
![[(2R,3R,4R,5R)-5-acetamido-2,4-dihydroxy-6-oxo-1-sulfooxyhexan-3-yl] hydrogen sulfate](/img/structure/B1197999.png)
